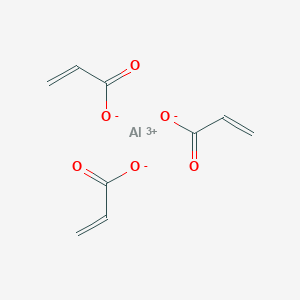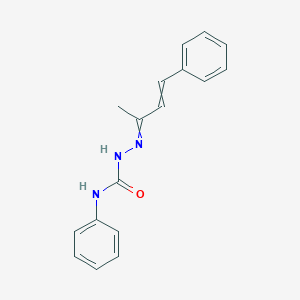
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is a chemical compound that belongs to the class of urea derivatives. It has shown potential in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacterial and fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea in lab experiments is its unique properties, which make it a promising candidate for various scientific research applications. However, one limitation is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea. One potential area of research is its potential as a cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Another area of research is its potential as an antibacterial and antifungal agent, which could have important implications for the development of new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea involves the reaction of 4-phenylbut-3-en-2-one with phenyl isocyanate in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been studied extensively for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been tested for its antibacterial and antifungal properties. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
17014-34-5 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
1-phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea |
InChI |
InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21) |
InChI-Schlüssel |
GHYASIZGQZSKIH-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Synonyme |
4-Phenyl-3-buten-2-one 4-phenyl semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



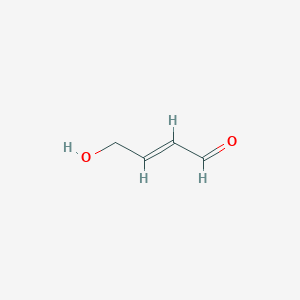
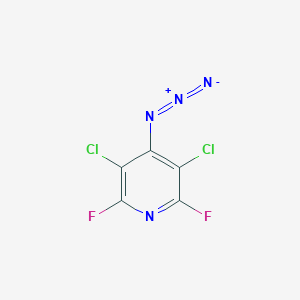
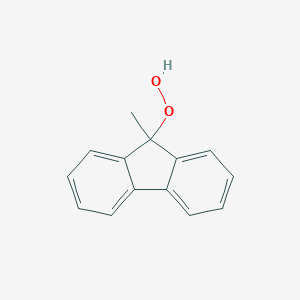
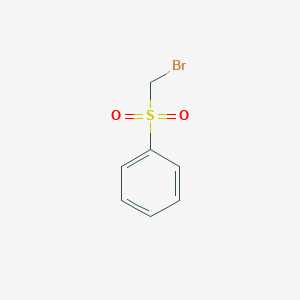
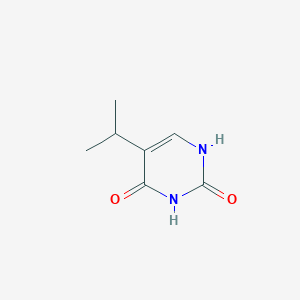
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
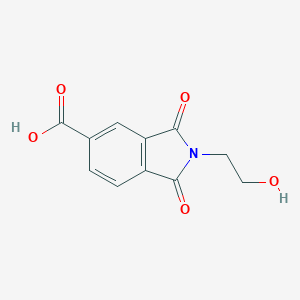
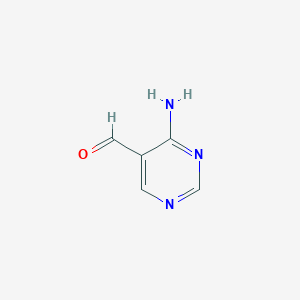
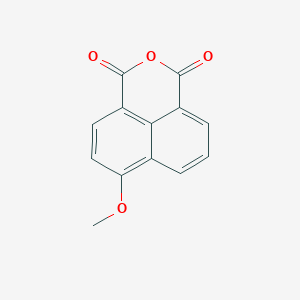
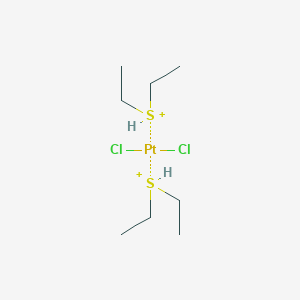
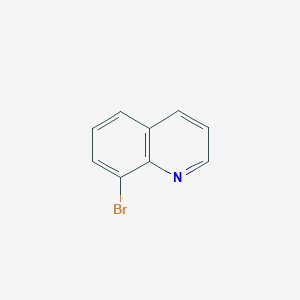
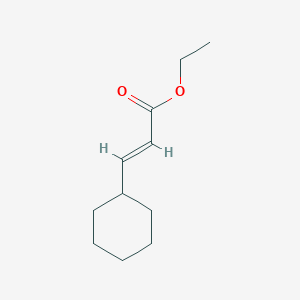
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
